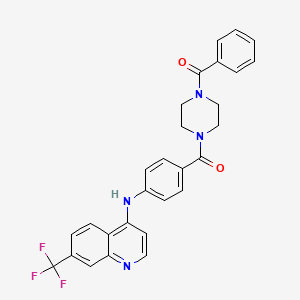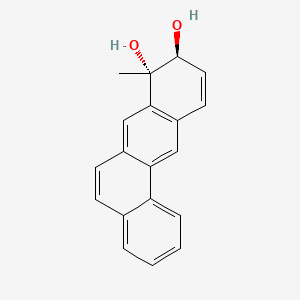
Benz(a)anthracene-8,9-diol, 8,9-dihydro-8-methyl-, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benz(a)anthracene-8,9-diol, 8,9-dihydro-8-methyl-, trans- is a polycyclic aromatic hydrocarbon derivative This compound is characterized by its complex structure, which includes multiple fused aromatic rings and hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-8,9-diol, 8,9-dihydro-8-methyl-, trans- typically involves multi-step organic reactions. One common method includes the catalytic hydrogenation of Benz(a)anthracene derivatives in the presence of a suitable catalyst such as palladium on carbon. The reaction conditions often require elevated temperatures and pressures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes, utilizing high-pressure reactors and continuous flow systems to ensure efficient conversion rates. The purity of the final product is often enhanced through recrystallization and chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Benz(a)anthracene-8,9-diol, 8,9-dihydro-8-methyl-, trans- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it to more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
The major products formed from these reactions include various hydroxylated, halogenated, and nitrated derivatives, which can be further utilized in different chemical processes.
Applications De Recherche Scientifique
Benz(a)anthracene-8,9-diol, 8,9-dihydro-8-methyl-, trans- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its interactions with biological macromolecules and potential mutagenic effects.
Medicine: Investigated for its potential role in drug development and as a model compound in toxicological studies.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which Benz(a)anthracene-8,9-diol, 8,9-dihydro-8-methyl-, trans- exerts its effects involves its interaction with cellular components. It can intercalate into DNA, leading to potential mutagenic and carcinogenic effects. The molecular targets include DNA and various enzymes involved in metabolic pathways, which can result in altered cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benz(a)anthracene-8,9-diol, 8,9-dihydro-6-methyl-, trans-
- Benz(a)anthracene-8,9-diol, 4-fluoro-8,9-dihydro-7-(hydroxymethyl)-12-methyl-, trans-
Uniqueness
Benz(a)anthracene-8,9-diol, 8,9-dihydro-8-methyl-, trans- is unique due to its specific methylation pattern and the presence of hydroxyl groups, which influence its chemical reactivity and biological interactions. This distinct structure allows for unique applications and effects compared to other similar compounds.
Propriétés
Numéro CAS |
72533-48-3 |
|---|---|
Formule moléculaire |
C19H16O2 |
Poids moléculaire |
276.3 g/mol |
Nom IUPAC |
(8S,9S)-8-methyl-9H-benzo[a]anthracene-8,9-diol |
InChI |
InChI=1S/C19H16O2/c1-19(21)17-11-13-7-6-12-4-2-3-5-15(12)16(13)10-14(17)8-9-18(19)20/h2-11,18,20-21H,1H3/t18-,19-/m0/s1 |
Clé InChI |
UKEYITBZCOYGPX-OALUTQOASA-N |
SMILES isomérique |
C[C@]1([C@H](C=CC2=C1C=C3C=CC4=CC=CC=C4C3=C2)O)O |
SMILES canonique |
CC1(C(C=CC2=C1C=C3C=CC4=CC=CC=C4C3=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


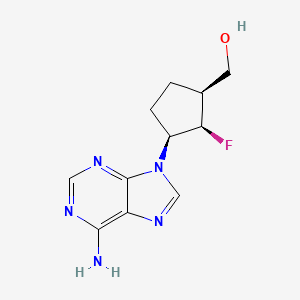

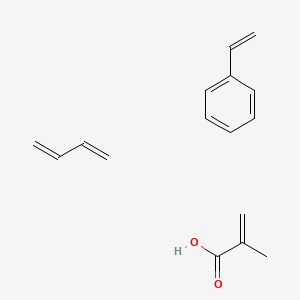
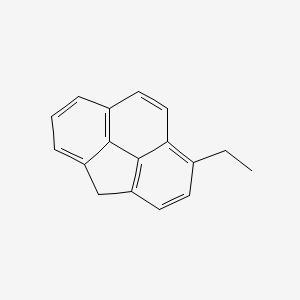
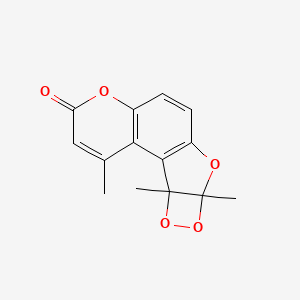
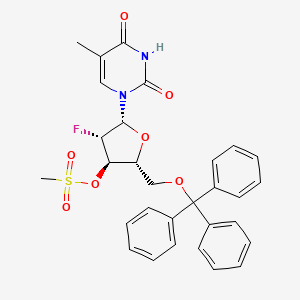
![[Methyl(phenyl)phosphoryl]hydrazine](/img/structure/B12797687.png)
![5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9,12-triazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B12797694.png)
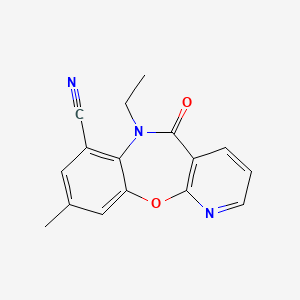

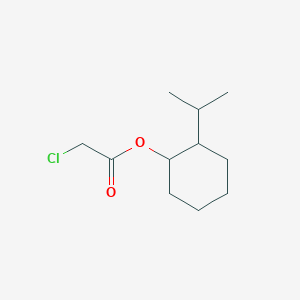

![6-[Methyl-(4-methylphenyl)sulfonylamino]hexanoic acid](/img/structure/B12797749.png)
